4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
Brand Name: Vulcanchem
CAS No.: 2640878-17-5
VCID: VC11816484
InChI: InChI=1S/C18H19FN6/c1-12-16(19)18(23-13(2)22-12)25-9-7-24(8-10-25)17-14-5-3-4-6-15(14)20-11-21-17/h3-6,11H,7-10H2,1-2H3
SMILES: CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)F
Molecular Formula: C18H19FN6
Molecular Weight: 338.4 g/mol

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline

CAS No.: 2640878-17-5

Cat. No.: VC11816484

Molecular Formula: C18H19FN6

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline - 2640878-17-5

Specification

CAS No. 2640878-17-5
Molecular Formula C18H19FN6
Molecular Weight 338.4 g/mol
IUPAC Name 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
Standard InChI InChI=1S/C18H19FN6/c1-12-16(19)18(23-13(2)22-12)25-9-7-24(8-10-25)17-14-5-3-4-6-15(14)20-11-21-17/h3-6,11H,7-10H2,1-2H3
Standard InChI Key XJGYFTCMXZXLNU-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)F
Canonical SMILES CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)F

Introduction

Synthesis and Preparation

The synthesis of compounds like 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline typically involves multi-step reactions. These may include:

  • Formation of the Quinazoline Core: This often involves condensation reactions between appropriate precursors.

  • Introduction of the Piperazine Moiety: This can be achieved through nucleophilic substitution reactions.

  • Attachment of the Pyrimidine Ring: This step may involve further condensation or coupling reactions.

StepReaction TypeReagents
1. Quinazoline Core FormationCondensationAppropriate precursors
2. Piperazine IntroductionNucleophilic SubstitutionPiperazine derivatives
3. Pyrimidine AttachmentCondensation/CouplingPyrimidine precursors

Biological Activity and Potential Applications

Compounds with quinazoline and pyrimidine structures are often explored for their anticancer properties. The presence of a fluorine atom can enhance bioavailability and interaction with biological targets. The piperazine ring can contribute to solubility and pharmacokinetic properties.

Biological ActivityPotential Application
AntiproliferativeCancer Treatment
AnticancerOncology Research
Enzyme InhibitionTherapeutic Development

While specific data on 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline is not available, similar compounds have shown promise in these areas .

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